molecular formula C21H25N3O2 B2939300 N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide CAS No. 952977-27-4

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Cat. No. B2939300
CAS RN: 952977-27-4
M. Wt: 351.45
InChI Key: MSKDPFBTBVVQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide” is a chemical compound with the molecular formula C17H25N3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidone derivatives, such as “N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide”, involves various catalysts and has been the subject of considerable research . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of “N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide” includes a benzyl group attached to a piperidin-4-yl ring, which is further connected to an oxalamide group . The compound has a molecular weight of 303.4 g/mol .


Physical And Chemical Properties Analysis

“N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide” has a molecular weight of 303.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 303.19467705 g/mol . The compound has a topological polar surface area of 61.4 Ų and a heavy atom count of 22 .

Scientific Research Applications

Drug Development: Anticancer Agents

Piperidine derivatives, such as N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide, have shown promise in the development of anticancer drugs. These compounds can interfere with cancer cell proliferation and may induce apoptosis . The structural flexibility of piperidine allows for the synthesis of numerous analogs, which can be screened for antitumor activity.

Neuropharmacology: Anti-Alzheimer’s Research

The piperidine moiety is a common feature in molecules targeting neurodegenerative diseases, including Alzheimer’s. Compounds with this structure may inhibit enzymes like acetylcholinesterase, potentially slowing the progression of Alzheimer’s disease .

Analgesics and Anti-inflammatory Drugs

Due to their pharmacophoric features, piperidine derivatives are explored for their analgesic and anti-inflammatory properties. They may act on specific receptors or enzymes involved in pain perception and inflammatory responses .

Antimicrobial and Antifungal Applications

The structural complexity of piperidine derivatives provides a platform for developing new antimicrobial and antifungal agents. Their mode of action can vary, targeting different pathways essential for microbial survival .

Cardiovascular Research: Antihypertensive Agents

Piperidine derivatives can be designed to target cardiovascular diseases by affecting blood pressure regulation. They may act as calcium channel blockers or interact with other targets relevant to vascular tone .

Antiviral Research

The versatility of piperidine derivatives extends to antiviral drug development. These compounds can be tailored to inhibit viral entry, replication, or assembly, offering a broad spectrum of activity against various viruses .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKDPFBTBVVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide

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